DCC-3014 was developed by Deciphera Pharmaceuticals and falls under the classification of small molecule inhibitors. It specifically targets the tyrosine kinase domain of CSF1R, which plays a crucial role in macrophage biology and tumor microenvironment modulation. The compound's design exploits unique structural features of CSF1R to achieve high selectivity and potency .
The synthesis of DCC-3014 involves several key steps that optimize its pharmacological properties. Initial synthetic routes focused on achieving a compound with high selectivity and minimal off-target effects. The synthetic pathway includes the formation of critical intermediates that are subsequently modified to enhance binding affinity to CSF1R.
Key technical details include:
The molecular structure of DCC-3014 reveals a complex arrangement conducive to its function as a CSF1R inhibitor. The compound's three-dimensional conformation has been elucidated through X-ray crystallography, providing insights into its binding interactions with the receptor.
Key structural data includes:
The binding site analysis shows that DCC-3014 interacts with specific residues within CSF1R, stabilizing its inactive conformation .
DCC-3014 undergoes various chemical reactions primarily related to its binding mechanism with CSF1R. The compound exhibits a unique mode of action by stabilizing the receptor in an autoinhibitory state, thereby inhibiting downstream signaling pathways associated with tumor proliferation.
Technical details regarding its reactions include:
DCC-3014 acts by selectively inhibiting the activity of CSF1R, which is crucial for macrophage survival and function within the tumor microenvironment. By binding to the receptor's kinase domain, DCC-3014 prevents its activation and subsequent signaling that promotes tumor growth.
Key aspects of the mechanism include:
DCC-3014 exhibits several physical and chemical properties that contribute to its pharmacokinetic profile:
Property | Value |
---|---|
Molecular Weight | 431 g/mol |
LogP | 3.2 |
TPSA | 98 Ų |
Plasma Protein Binding | ~96% (varies by species) |
Solubility | High |
Stability in Microsomes | ~97% remaining after 60 min across species |
These properties indicate that DCC-3014 has favorable characteristics for oral bioavailability and therapeutic efficacy.
DCC-3014 is primarily being evaluated for its potential applications in oncology. Its specificity for CSF1R makes it particularly useful in treating cancers associated with macrophage infiltration. Current clinical trials are exploring its efficacy in conditions such as diffuse-type tenosynovial giant cell tumors and other solid tumors characterized by aberrant CSF1R signaling.
In addition to cancer therapy, there is ongoing research into the broader applications of DCC-3014 in modulating immune responses within the tumor microenvironment, potentially enhancing the effectiveness of other therapeutic modalities .
CSF1R signaling is pivotal in establishing the immunosuppressive tumor microenvironment (TME) through recruitment and polarization of tumor-associated macrophages (TAMs). Ligand binding triggers receptor dimerization, autophosphorylation, and downstream activation of PI3K-AKT, ERK1/2, and STAT pathways, which collectively drive TAM differentiation toward an M2-like immunosuppressive phenotype [1] [8]. These M2-polarized TAMs exhibit:
Beyond myeloid cells, CSF1R is expressed in cancer-associated fibroblasts (CAFs), endothelial cells, and subpopulations of cancer cells. In triple-negative breast cancer models, autocrine CSF1R signaling in tumor cells drives epithelial-mesenchymal transition (EMT) and chemoresistance through sustained ERK5-AKT activation [1] [6]. Preclinical studies in sonic hedgehog medulloblastoma (SHH-MB) demonstrate that CSF1R inhibition (e.g., PLX5622) depletes TAMs, increases cytotoxic T-cell infiltration, and attenuates tumor progression by >50% [4].
Table 1: Oncogenic Processes Driven by CSF1R Signaling in the TME
Cellular Process | Key Effectors | Downstream Impact on TME |
---|---|---|
TAM Polarization | IL-4, IL-10, TGF-β | Immunosuppression; M2 phenotype dominance |
Angiogenesis | VEGF, PDGF, CXCL12 | Enhanced tumor vascularization |
Extracellular matrix breakdown | MMP-9, cathepsin K, S100A8/9 | Metastatic niche establishment |
Epithelial-mesenchymal transition | Twist, Snail, Vimentin | Tumor cell invasion and dissemination |
Cancer stem cell maintenance | IL-6, EGF, NOTCH ligands | Therapy resistance and tumor recurrence |
Therapeutic targeting faces challenges including compensatory ligand overexpression (e.g., IL-34 upregulation post-CSF1R blockade) and ubiquitination-mediated receptor stability. Recent studies identified NEDD4 as an E3 ligase promoting CSF1R degradation, while USP18 deubiquitinase stabilizes CSF1R—presenting a resistance mechanism to kinase inhibitors [5]. Combination approaches co-targeting USP18 or PD-1/PD-L1 show synergistic efficacy in pancreatic and colorectal cancer models by overcoming TAM-mediated immunosuppression [3].
TGCT represents a paradigm of CSF1/CSF1R-driven pathology, characterized by CSF1 gene rearrangements in neoplastic synovial cells. Chromosomal translocations—most commonly CSF1-COL6A3 (t(1;2))—fuse the coding region of CSF1 with promoter elements of highly expressed genes, leading to ligand overexpression. Only 2–16% of cells harbor these translocations, yet they drive massive recruitment of CSF1R-expressing inflammatory cells via a tumor-landscaping effect [6] [2].
The resultant tumors feature:
Genetic analyses reveal additional drivers in TGCT:
Table 2: Genetic Alterations in TGCT Pathogenesis
Genetic Abnormality | Frequency | Functional Consequence |
---|---|---|
CSF1-COL6A3 translocation | ~23% | CSF1 overexpression via collagen promoter |
CBL mutations | 35% | Prolonged CSF1R kinase activity |
CSF1-S100A10 fusion | <5% | Disrupted CSF1 3’UTR regulation |
CSF1-VCAM1/FN1 fusions | <10% | Loss of exon 9-mediated negative control |
DCC-3014 (vimseltinib), a switch-control kinase inhibitor, demonstrates exceptional clinical efficacy in TGCT. By binding the CSF1R switch pocket, it stabilizes the kinase in an inactive conformation, achieving >500-fold selectivity over related kinases [2]. In a phase I/II trial (NCT03069469):
Table 3: Clinical Profile of CSF1R Inhibitors in TGCT
Agent | Target Specificity | ORR (RECIST v1.1) | Key Differentiator |
---|---|---|---|
DCC-3014 (vimseltinib) | >500-fold selective for CSF1R | 72% | No evidence of hepatotoxicity |
Pexidartinib | Targets KIT/FLT3 off-target | 39% (phase III) | Risk of cholestatic liver injury (REMS program) |
Imatinib | Broad TKI (BCR-ABL, PDGFR) | <15% | Limited efficacy; non-selective |
Unlike pexidartinib—which inhibits KIT and FLT3 and carries black-box warnings for hepatotoxicity—DCC-3014’s selectivity avoids off-target effects. No cholestatic liver injury was observed despite prolonged dosing, addressing a critical limitation of first-generation inhibitors [2] [6]. This specificity enables durable disease control in inoperable TGCT, where surgery risks severe joint dysfunction and recurrence exceeds 50% [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7